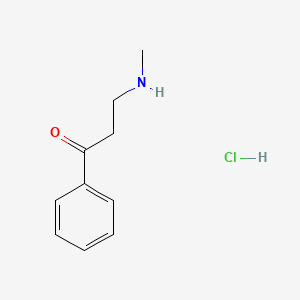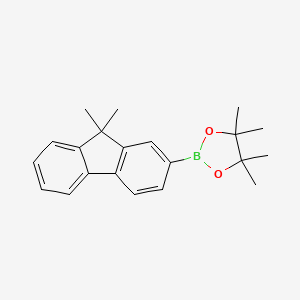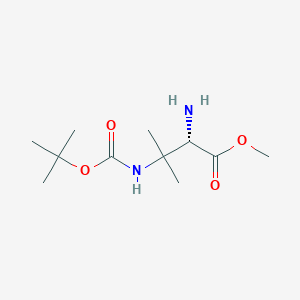
(4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene
Übersicht
Beschreibung
The compound 4-Bromo-1,1,1-trifluorobutane is a solid substance . It has a molecular weight of 190.99 . The SMILES string for this compound is FC(F)(F)CCCBr .
Molecular Structure Analysis
The InChI key for 4-Bromo-1,1,1-trifluorobutane is DBCAQXHNJOFNGC-UHFFFAOYSA-N . For 4-Bromo-1,1,2-trifluoro-1-butene, the InChI key is GQCQMFYIFUDARF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-1,1,1-trifluorobutane is a solid substance . It has a molecular weight of 190.99 . The SMILES string for this compound is FC(F)(F)CCCBr . 4-Bromo-1,1,2-trifluoro-1-butene is a liquid with a refractive index of 1.401 (lit.), a boiling point of 95-98 °C (lit.), and a density of 1.639 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
- (4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene has been utilized in various chemical reactions, particularly in the synthesis of complex chemical structures. For instance, Zhao et al. (2010) explored reactions involving bromo and trifluoro functional groups in the presence of InCl3•4H2O, demonstrating its reactivity with benzenethiols (Zhao et al., 2010).
- The compound also plays a role in the formation of pendant alkyl halide derivatives, as shown in the synthesis process involving 1,4-bis(tetrazole)benzenes, leading to various alkyl halide derivatives (Bond et al., 2006) (Bond et al., 2006).
Organometallic Chemistry
- In organometallic chemistry, the compound's derivatives are used for synthesizing functionalized poly-tetrazoles. Bethel et al. (1999) demonstrated its use in reactions with organotin compounds, leading to the formation of various substituted tetrazole isomers (Bethel et al., 1999).
Pharmaceutical Synthesis
- In the pharmaceutical field, derivatives of (4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene have been used in synthesizing benzamide derivatives, which act as non-peptide CCR5 antagonists. This is evident in the work of Cheng De-ju (2014), who synthesized novel CCR5 antagonists using related bromobenzene derivatives (Cheng De-ju, 2014).
Material Science Applications
- This compound also finds applications in material science, particularly in the development of nanomaterials and photophysical properties. For example, Goodarzi and Mirza (2020) described the electrogenerated synthesis of nanoparticles using a derivative of this compound, showcasing its potential in nanotechnology (Goodarzi & Mirza, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF3/c17-12-11-15(16(18,19)20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVYBVCCNZHWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCBr)(C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197384 | |
| Record name | 1,1′-[3-Bromo-1-(trifluoromethyl)propylidene]bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene | |
CAS RN |
1099598-12-5 | |
| Record name | 1,1′-[3-Bromo-1-(trifluoromethyl)propylidene]bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[3-Bromo-1-(trifluoromethyl)propylidene]bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)












